molecular formula C13H9BrCl2OZn B14880001 2-(2,6-Dichlorophenoxymethyl)phenylZinc bromide

2-(2,6-Dichlorophenoxymethyl)phenylZinc bromide

Cat. No.: B14880001
M. Wt: 397.4 g/mol
InChI Key: VJCZQTLDIHNOOG-UHFFFAOYSA-M
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Description

2-(2,6-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2,6-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-(2,6-dichlorophenoxymethyl)phenylzinc bromide is extensively used in scientific research for its role in:

    Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules.

    Biology: In the synthesis of biologically active compounds.

    Medicine: For the development of pharmaceutical intermediates.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds via transmetalation. In the presence of a palladium catalyst, the phenylzinc bromide transfers its phenyl group to the palladium, which then couples with an electrophile to form the desired product. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenoxymethyl)phenylzinc chloride
  • 4-(2,6-dichlorophenoxymethyl)phenylzinc bromide

Uniqueness

2-(2,6-dichlorophenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which can influence the reactivity and selectivity in cross-coupling reactions. Its use in THF as a solvent also provides stability and solubility advantages over other solvents .

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);1,3-dichloro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

VJCZQTLDIHNOOG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C=CC=C2Cl)Cl.[Zn+]Br

Origin of Product

United States

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